N-(6-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide - 308294-61-3

N-(6-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide

Catalog Number: EVT-1331306
CAS Number: 308294-61-3
Molecular Formula: C12H7ClN2O2S
Molecular Weight: 278.71g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Benzothiazoles are a class of heterocyclic compounds with a benzene ring fused to a thiazole ring. They are widely studied in scientific research due to their diverse biological activities. [] Derivatives of benzothiazole have been explored for applications in various fields, including:

  • Antimicrobial agents: Studies have shown that various benzothiazole derivatives exhibit antibacterial [, , ], antifungal [, ], and anthelmintic [, , ] activities.
  • Anticonvulsant agents: Several benzothiazole derivatives have shown promising anticonvulsant activity in animal models. [, , ]
  • Anti-inflammatory agents: Research indicates that some benzothiazoles possess significant anti-inflammatory activity. [, , ]
  • Anticancer agents: Certain benzothiazole derivatives have demonstrated cytotoxic and apoptotic effects in human cancer cell lines. [, , ]
  • Allosteric activators of glucokinase: Some N-benzothiazol-2-yl benzamide derivatives have been investigated as potential allosteric activators of human glucokinase for the treatment of type 2 diabetes. []
Synthesis Analysis
  • Synthesis of 6-chloro-1,3-benzothiazol-2-amine: This could be achieved by reacting 4-chloroaniline with potassium thiocyanate in the presence of bromine and glacial acetic acid, followed by treatment with ammonia. [, ]

1. 1-(6-Chloro-1,3-benzothiazol-2-yl)-2-[1-(4-methoxyphenyl)ethylidene]hydrazine []

    2. 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine []

      3. 1-[2-(3,4-disubstituted phenyl)-3-chloro-4-oxoazetidin-l-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)ureas []

      • Compound Description: This series of compounds were synthesized and evaluated for their anticonvulsant, hepatotoxic, and neurotoxic properties []. These compounds feature a urea linker connecting a substituted azetidinone ring with a substituted benzothiazole group.

      4. N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate []

        5. 1-(5-Chloro-6-fluoro-1,3-benzothiazol-2-yl)hydrazine []

          6. 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol []

            7. 2-Anilino-4-(1,3-benzothiazol-2-yl)-5-(4-chlorobenzoyl)thiophene-3-carbonitrile []

              8. 2-(7-chloro-6-fluro-1,3-benzothiazol-2-yl)-N’-[(Z)-phenylmethylidene]acetohydrazide []

              • Compound Description: This compound, designed as a potential anticonvulsant agent, incorporates a benzothiazole moiety linked to an acetohydrazide group via a methylidene bridge [].

              9. 6-(N-(7-chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)methylsulfonamido)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide []

              • Compound Description: This complex compound is being investigated for its potential in treating or preventing viral infections []. It features a benzofuran core with various substituents, including a unique oxaborol ring system.

              10. 3-Chloro-6-substituted-N-(substituted 2H-[1,3]oxazino[6,5-b]quinolin-3-(4H,5aH,9aH)-yl)benzo [b]thiophene-2-carboxamides []

              • Compound Description: This series of compounds, characterized by a substituted benzothiophene core linked to a complex heterocyclic system, were studied for their antimicrobial and antifungal properties [].

              11. 4-amino-N-[2-(1-azabicyclo[3.3.0]octan-5-yl)ethyl]-5-chloro-2,3-dihydro-2-methylbenzo[b]furan-7-carboxamide [, ]

              • Compound Description: This compound, designed as a serotonin 5-HT4 receptor agonist, features a dihydrobenzofuran core with a substituted azabicyclooctane moiety [, ].

              12. 5-chloro-N-(4-oxo-2,2-dipropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-6-yl)-1H-indole-2-carboxamide []

              • Compound Description: This compound, identified as a novel PYGB inhibitor, showcases a benzoxazine core connected to an indole moiety via a carboxamide linkage []. The study focuses on its pharmacokinetic profile and brain tissue distribution in rats.

              13. N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide []

              • Compound Description: This compound is one of the novel N-benzothiazol-2-yl benzamide derivatives investigated as potential allosteric activators of human glucokinase (GK). []

              14. N-(1,3-Benzothiazol-2-yl)-3-[(2-chloro-4-nitrophenyl) sulfamoyl]benzamide []

              • Compound Description: This compound is another example from the series of N-benzothiazol-2-yl benzamide derivatives explored as potential allosteric activators of human glucokinase (GK) [].

              15. N-(1,3-benzothiazol-2-yl)-3-(benzylsulfamoyl)benzamide []

              • Compound Description: This is another N-benzothiazol-2-yl benzamide derivative synthesized and evaluated for its ability to activate human glucokinase (GK) [].

              16. N-(1,3-Benzothiazol-2-yl)-3-(butylsulfamoyl)benzamide []

              • Compound Description: This compound belongs to the group of N-benzothiazol-2-yl benzamide derivatives synthesized and evaluated as potential allosteric activators of human glucokinase (GK) [].

              17. N-(1,3-Benzothiazol-2-yl)-3-(methylsulfamoyl)benzamide []

              • Compound Description: This compound is another example of the N-benzothiazol-2-yl benzamide derivatives studied as potential GK activators [].

              18. N-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)sulfamoyl]benzamide []

              • Compound Description: Part of the N-benzothiazol-2-yl benzamide series, this compound was investigated as a potential GK activator [].

              19. N-(1,3-benzothiazol-2-yl)-3-[(4-bromophenyl)sulfamoyl]benzamide []

              • Compound Description: This is another N-benzothiazol-2-yl benzamide derivative synthesized and evaluated for its potential to activate human glucokinase (GK) [].

              20. N-(1,3-benzothiazol-2-yl)-3-[(4-nitrophenyl)sulfamoyl]benzamide []

              • Compound Description: Another N-benzothiazol-2-yl benzamide derivative studied for its ability to activate human glucokinase (GK) [].

              21. N-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)sulfamoyl]benzamide []

              • Compound Description: This compound is part of a larger series of N-benzothiazol-2-yl benzamide derivatives explored as potential GK activators [].

              22. N-(1,3-Benzothiazol-2-yl)-3-(propylsulfamoyl)benzamide []

              • Compound Description: This compound is part of the series of N-benzothiazol-2-yl benzamide derivatives investigated for their potential to activate human glucokinase (GK) [].

              23. 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide []

              • Compound Description: This compound, studied for its polymorphous and amorphous forms, exhibits improved solubility compared to existing modifications [].

              24. 6-(H/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides []

              • Compound Description: This series of compounds, featuring a thiazole ring linked to a tetrahydrobenzothiophene moiety, were investigated for their antitumor activity []. The study particularly highlights the efficacy of compounds with specific substitutions on the benzyl and tetrahydrobenzothiophene rings.

              25. 4-(2-chlorophenyl)-N-[(2-{[(propan-2-yl)sulfamoyl]methyl}phenyl)methyl]piperazine-1-carboxamide (6) []

              • Compound Description: This compound is a non-acidic microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor, identified through a multi-step virtual screening protocol []. It exhibits an IC50 value of 1.2 μM against mPGES-1.

              26. N-(4-methoxy-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]sulfamoyl}phenyl)acetamide (8) []

              • Compound Description: This compound represents another novel, non-acidic mPGES-1 inhibitor discovered through a virtual screening approach []. It displays an IC50 value of 1.3 μM against mPGES-1.

              27. 7-tert-butyl-6-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one (BCTP) []

              • Compound Description: BCTP acts as a transient receptor potential vanilloid type 1 (TRPV1) antagonist. This study focuses on its analgesic properties and reduced hyperthermia liability in rodents [].

              28. N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide (54) []

              • Compound Description: This compound shows potent serotonin-3 (5-HT3) receptor antagonistic activity, surpassing the potency of similar benzamide analogs and proving to be as effective as ondansetron and granisetron [].

              29. N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide (PB11) []

              • Compound Description: PB11, a benzothiazole derivative, demonstrates potent cytotoxic and apoptotic effects in human cancer cell lines, particularly glioblastoma and cervical cancer, by suppressing the PI3K/AKT signaling pathway [].

              30. 4-(furan-2-yl)-6-methyl-2-oxo-N-(3-chloro-4-oxo-2-arylazetidin-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide []

              • Compound Description: This series of 2-azetidinone derivatives was synthesized from pyrimidine-based Schiff bases and characterized for their potential biological activities, including antimicrobial activity [].

              31. (S)-9 []

                32. 2-(α-Acetoxy-2-chloro-5-nitrostyryl)benzothiazole []

                • Compound Description: This compound, a styrylbenzothiazole derivative, has been studied for its structural properties, revealing a twisted nonplanar conformation [].

                33. (1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one (CID 1893668) []

                • Compound Description: This compound is a potent, ATP-competitive protein kinase D1 (PKD1) inhibitor with an in vitro IC50 of 0.4–6.1 µM []. It effectively inhibits phorbol ester-induced PKD1 activation in prostate cancer cells.

                34. 5-(3-chlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide (CID 2011756) []

                • Compound Description: Identified as a potent PKD1 inhibitor [], this compound demonstrates cell-based activity, inhibiting phorbol ester-induced PKD1 activation in prostate cancer cells.

                35. (6Z)-6-[4-(3-aminopropylamino)-6-methyl-1H-pyrimidin-2-ylidene]cyclohexa-2,4-dien-1-one (CID 5389142) []

                • Compound Description: This compound exhibits cell-based PKD1 inhibitory activity, effectively blocking phorbol ester-induced PKD1 activation in prostate cancer cells [].

                Properties

                CAS Number

                308294-61-3

                Product Name

                N-(6-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide

                IUPAC Name

                N-(6-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide

                Molecular Formula

                C12H7ClN2O2S

                Molecular Weight

                278.71g/mol

                InChI

                InChI=1S/C12H7ClN2O2S/c13-7-3-4-8-10(6-7)18-12(14-8)15-11(16)9-2-1-5-17-9/h1-6H,(H,14,15,16)

                InChI Key

                XXLNVRGXECGOQP-UHFFFAOYSA-N

                SMILES

                C1=COC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl

                Canonical SMILES

                C1=COC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl

                Product FAQ

                Q1: How Can I Obtain a Quote for a Product I'm Interested In?
                • To receive a quotation, send us an inquiry about the desired product.
                • The quote will cover pack size options, pricing, and availability details.
                • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
                • Quotations are valid for 30 days, unless specified otherwise.
                Q2: What Are the Payment Terms for Ordering Products?
                • New customers generally require full prepayment.
                • NET 30 payment terms can be arranged for customers with established credit.
                • Contact our customer service to set up a credit account for NET 30 terms.
                • We accept purchase orders (POs) from universities, research institutions, and government agencies.
                Q3: Which Payment Methods Are Accepted?
                • Preferred methods include bank transfers (ACH/wire) and credit cards.
                • Request a proforma invoice for bank transfer details.
                • For credit card payments, ask sales representatives for a secure payment link.
                • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
                Q4: How Do I Place and Confirm an Order?
                • Orders are confirmed upon receiving official order requests.
                • Provide full prepayment or submit purchase orders for credit account customers.
                • Send purchase orders to sales@EVITACHEM.com.
                • A confirmation email with estimated shipping date follows processing.
                Q5: What's the Shipping and Delivery Process Like?
                • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
                • You can use your FedEx account; specify this on the purchase order or inform customer service.
                • Customers are responsible for customs duties and taxes on international shipments.
                Q6: How Can I Get Assistance During the Ordering Process?
                • Reach out to our customer service representatives at sales@EVITACHEM.com.
                • For ongoing order updates or questions, continue using the same email.
                • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

                Quick Inquiry

                 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.